Pyrazolethione, 3-1
Overview
Description
Pyrazolethione, 3-1 is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and a sulfur atom This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolethione, 3-1 typically involves the cyclization of hydrazine derivatives with carbonyl compounds in the presence of sulfur sourcesThe reaction conditions often include mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazolethione, 3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrazolethione derivatives.
Scientific Research Applications
Pyrazolethione, 3-1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of pyrazolethione, 3-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, this compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Pyrazolidine: A fully saturated form of pyrazole.
Pyrazolone: An oxidized form of pyrazole with a carbonyl group.
Uniqueness of Pyrazolethione, 3-1: this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZXLUJHFAWXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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